

"predicted ADME properties of 3-Methyl-1h-indol-6-amine"

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Compound of Interest

Compound Name: 3-Methyl-1h-indol-6-amine

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An In-Depth Technical Guide: Predictive ADME Profiling of **3-Methyl-1H-indol-6-amine** for Drug Discovery

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Abstract

The early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant in the success or failure of small molecule drug candidates. Unfavorable pharmacokinetic profiles are a leading cause of late-stage attrition in drug development.[1][2] This technical guide provides a comprehensive framework for the in silico prediction and analysis of the ADME properties of **3-Methyl-1H-indol-6-amine**, an indole-containing compound of interest. By leveraging established computational models and methodologies, this document serves as a procedural blueprint for researchers, medicinal chemists, and drug development professionals to generate a robust, predictive ADME profile, thereby enabling informed, data-driven decisions in the early stages of the discovery pipeline. [3][4][5]

Introduction: The Imperative of Early-Stage ADME Assessment

The journey of a new chemical entity (NCE) from a laboratory hit to a marketable therapeutic is fraught with challenges, with nearly 90% of candidates failing during clinical trials.[1] A significant portion of these failures can be attributed to poor pharmacokinetics and toxicity.[1][2]

The indole scaffold, present in **3-Methyl-1H-indol-6-amine**, is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.^{[6][7][8]} However, this structural motif does not guarantee a favorable ADME profile.

The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach, where potential liabilities are identified long before significant resources are invested.^{[5][9]} In silico ADME prediction has emerged as an indispensable tool in this context.^{[5][10][11]} These computational methods offer a high-throughput, cost-effective means to screen vast numbers of virtual compounds, allowing for the prioritization of candidates with the highest probability of success.^{[3][12][13]} This guide will detail the theoretical underpinnings and practical application of these predictive models to construct a comprehensive ADME profile for **3-Methyl-1H-indol-6-amine**.

Foundational Physicochemical Properties

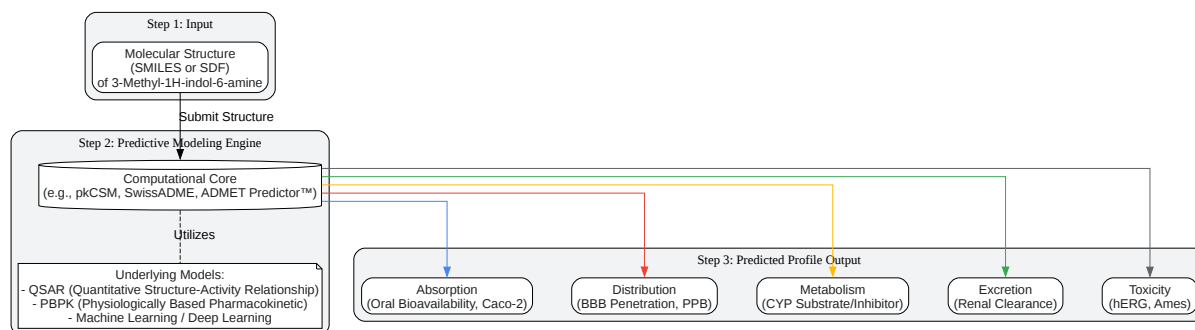
Before delving into complex pharmacokinetic predictions, it is essential to establish the fundamental physicochemical properties of the molecule. These parameters are the primary inputs for most ADME models and are strong determinants of a compound's behavior in a biological system.^[5]

Property	Predicted Value	Importance in ADME
Molecular Formula	C ₉ H ₁₀ N ₂	Foundational for all calculations.
Molecular Weight (MW)	146.19 g/mol [14] [15]	Influences diffusion and transport; typically <500 Da for oral drugs (Lipinski's Rule).
logP (Octanol/Water Partition Coeff.)	~1.5 - 2.5 (Estimated)	A measure of lipophilicity; critical for membrane permeability and solubility.
Topological Polar Surface Area (TPSA)	~50 - 60 Å ² (Estimated)	Influences membrane penetration; typically <140 Å ² for good cell permeability.
Hydrogen Bond Donors	2 (amine and indole N-H)	Affects solubility and receptor binding; typically ≤5 (Lipinski's Rule).
Hydrogen Bond Acceptors	2 (amine and indole N)	Affects solubility and receptor binding; typically ≤10 (Lipinski's Rule).
Boiling Point	355.6±22.0 °C (Predicted) [14]	General physical property.
Density	1.213±0.06 g/cm ³ (Predicted) [14]	General physical property.

Note: Values for logP and TPSA are estimations based on the structure, as specific experimental or pre-computed data for this exact molecule is sparse. These would be calculated precisely by the predictive software.

The In Silico ADME Prediction Workflow: A Methodological Overview

The prediction of ADME properties from a chemical structure is a multi-step process that integrates various computational models. The general workflow is designed to provide a holistic view of the compound's likely fate within a biological system.



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Caption: General workflow for in silico ADME-Tox prediction.

Experimental Protocol: Generating an ADME Profile with a Web-Based Tool

This protocol describes a generalized procedure for using a free web server, such as pkCSM or SwissADME, to generate a predictive profile.^{[1][16][17]}

- Obtain the Molecular Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) representation for **3-Methyl-1H-indol-6-amine**. A likely SMILES string is CC1=CNC2=C1C=C(C=C2)N.

- **Navigate to the Prediction Server:** Access a reputable, freely available ADME prediction web server. Examples include pkCSM and SwissADME.[\[16\]](#)[\[17\]](#)
- **Input the Molecule:** Paste the SMILES string into the input field of the web tool. Most tools also accept other formats like MOL or allow drawing the structure directly.
- **Initiate Prediction:** Execute the prediction command. The server's backend will process the structure through its various QSAR and machine learning models.[\[12\]](#)[\[18\]](#)
- **Collate and Analyze Data:** The server will return a comprehensive report, typically organized by ADME categories. Systematically transfer these quantitative and qualitative predictions into a structured format (such as the tables below) for analysis.
- **Interpret Results:** Compare the predicted values against established thresholds for desirable drug-like properties to assess the potential of **3-Methyl-1H-indol-6-amine** as a drug candidate.

In-Depth Analysis of Predicted ADME Properties

This section breaks down each component of the ADME profile, explaining the significance of each parameter and presenting the predicted data in a structured format.

Absorption

Absorption describes the process by which a drug enters the systemic circulation.[\[12\]](#) For orally administered drugs, this primarily involves traversing the intestinal epithelium. Poor absorption is a common reason for low bioavailability.[\[19\]](#)

Predicted Parameter	Predicted Value	Acceptable Range for Oral Drugs	Interpretation & Scientific Rationale
Human Intestinal Absorption	High (>80%)	>30% (preferably >80%)	High predicted absorption suggests the molecule is likely to be efficiently absorbed from the gut, a primary requirement for an effective oral drug.
Caco-2 Permeability (logPapp)	> 0.9	> 0.9	The Caco-2 cell line is a model of the intestinal barrier. ^[19] A high predicted permeability value indicates efficient passive diffusion across the intestinal wall.
P-glycoprotein (P-gp) Substrate	No	No	P-gp is an efflux transporter that pumps drugs out of cells, reducing absorption. Not being a substrate is a highly favorable property. ^[19]
Oral Bioavailability	High	>30%	This is a composite prediction integrating absorption and first-pass metabolism. A high value is a strong positive indicator for the compound's potential. ^[20]

Distribution

Distribution refers to how a drug spreads throughout the body's fluids and tissues after absorption. Key considerations are whether the drug reaches its target site and whether it accumulates in non-target tissues.

Predicted Parameter	Predicted Value	Acceptable Range	Interpretation & Scientific Rationale
Plasma Protein Binding (PPB)	Moderate-High	<90% is often preferred	High binding can limit the free fraction of the drug available to exert its effect, but can also prolong its half-life. The ideal value is target-dependent.
Blood-Brain Barrier (BBB) Permeability (logBB)	> 0	> 0 for CNS drugs; < -1 for non-CNS drugs	The BBB protects the central nervous system. [21] [22] For a CNS target, penetration is essential. For peripheral targets, lack of penetration is crucial to avoid CNS side effects. Given its structure, 3-Methyl-1H-indol-6-amine may show some BBB permeability. [23] [24] [25]
Volume of Distribution (Vdss)	Moderate	0.04 - 20 L/kg	A low Vd indicates confinement to the bloodstream, while a high Vd suggests extensive tissue distribution.

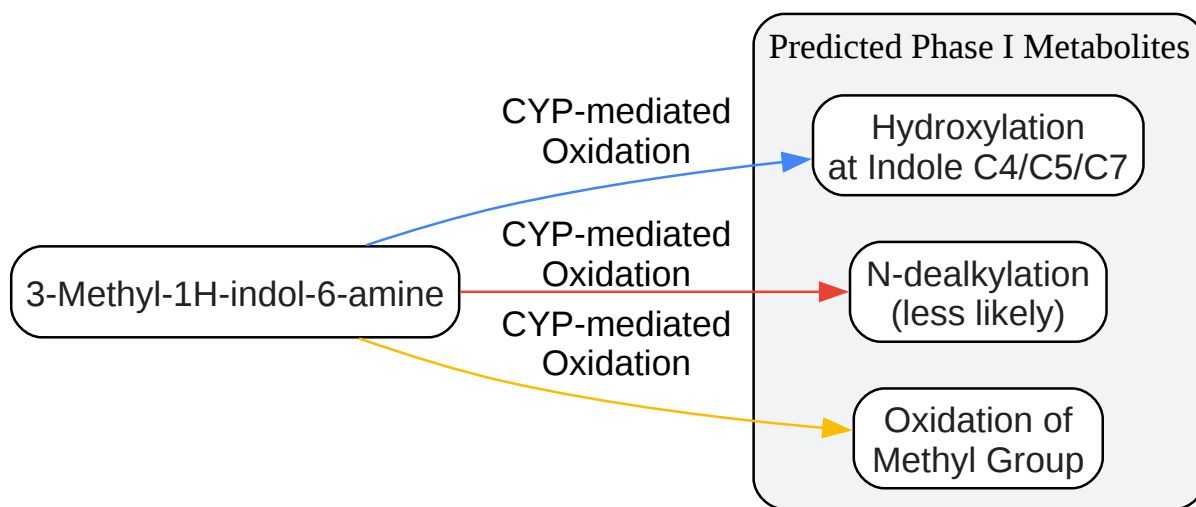
Metabolism

Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted.^[3] The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I drug metabolism.^{[26][27]} Predicting interactions with these enzymes is critical for assessing metabolic stability and the potential for drug-drug interactions (DDIs).^{[26][28]}

Predicted Parameter	CYP1A2	CYP2C9	CYP2C19	CYP2D6	CYP3A4	Interpretation & Scientific Rationale
Substrate	Yes/No	Yes/No	Yes/No	Yes/No	Yes/No	Being a substrate for a major CYP isoform indicates a likely route of metabolic clearance. Metabolism by a single, highly polymorphic enzyme (like CYP2D6) can be a liability.
Inhibitor	No	No	No	No	No	Inhibition of CYP enzymes is a major cause of adverse DDIs.[28] A "No" prediction across the major isoforms is a very

favorable
safety
profile.
Indole
structures
can
sometimes
interact
with CYPs.
[\[29\]](#)

In silico tools can also predict the likely sites of metabolism (SOM) on a molecule.[\[27\]](#)[\[30\]](#) For **3-Methyl-1H-indol-6-amine**, likely metabolic transformations include oxidation reactions mediated by CYP enzymes.



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